propanedinitrile CAS No. 647839-93-8](/img/structure/B15168519.png)
[(5-Cyanopyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyanopyridin-3-yl)methylpropanedinitrile is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of (5-Cyanopyridin-3-yl)methylpropanedinitrile involves several steps. One common method is the reaction of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . These derivatives can then be further reacted with sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene)methanolate to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
(5-Cyanopyridin-3-yl)methylpropanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydride, sodium methoxide, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various functionalized pyridine derivatives . In biology and medicine, it has shown promising antiproliferative activity against certain cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, it has applications in the study of topoisomerase inhibition and cytotoxicity against human cancer cell lines .
Mecanismo De Acción
The mechanism of action of (5-Cyanopyridin-3-yl)methylpropanedinitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in cancer cells . The specific pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
(5-Cyanopyridin-3-yl)methylpropanedinitrile is unique compared to other pyridine derivatives due to its specific structure and functional groups. Similar compounds include (5-Cyanopyridin-2-yl)methylpropanedinitrile and other substituted cyanopyridines . These compounds share some biological activities but differ in their specific interactions and applications.
Propiedades
Número CAS |
647839-93-8 |
|---|---|
Fórmula molecular |
C13H9F3N4 |
Peso molecular |
278.23 g/mol |
Nombre IUPAC |
2-[(5-cyanopyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)2-1-12(8-18,9-19)4-10-3-11(5-17)7-20-6-10/h3,6-7H,1-2,4H2 |
Clave InChI |
FCJLFOOYPJDVDX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C#N)CC(CCC(F)(F)F)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
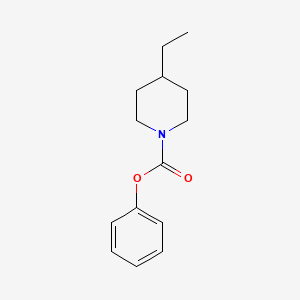
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)
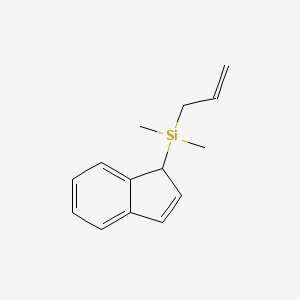
![3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15168474.png)
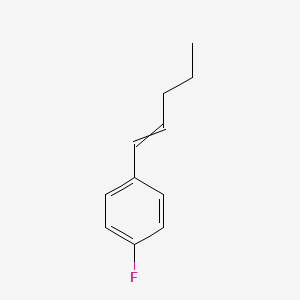
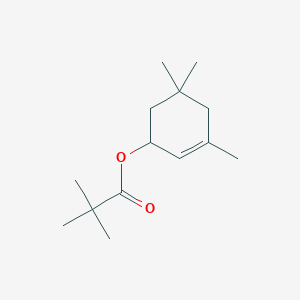

![6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine](/img/structure/B15168489.png)
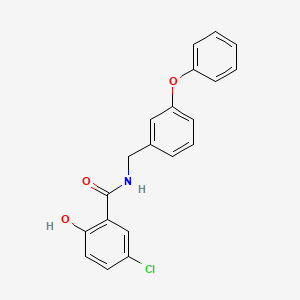
![2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15168510.png)
